6-Methyl-2,7-naphthyridin-1-amine
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Overview
Description
6-Methyl-2,7-naphthyridin-1-amine is a nitrogen-containing heterocyclic compound It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2,7-naphthyridin-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2,5-dibromopyridine and acetylenic alcohols followed by Chichibabin cyclization . The reaction conditions often involve the use of solvents such as concentrated hydrochloric acid, hydrofluoric acid-pyridine mixtures, or trifluoroacetic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2,7-naphthyridin-1-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthyridine oxides, while reduction could produce more saturated derivatives .
Scientific Research Applications
6-Methyl-2,7-naphthyridin-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Methyl-2,7-naphthyridin-1-amine involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, it may interact with DNA or proteins involved in cell division, leading to the inhibition of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: Another member of the naphthyridine family with similar biological activities.
1,6-Naphthyridine: Known for its pharmacological activities, including anticancer and anti-HIV properties.
1,8-Naphthyridine: Used in medicinal chemistry and materials science.
Uniqueness
6-Methyl-2,7-naphthyridin-1-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other naphthyridines. Its methyl group at the 6-position and amine group at the 1-position provide unique sites for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
6-methyl-2,7-naphthyridin-1-amine |
InChI |
InChI=1S/C9H9N3/c1-6-4-7-2-3-11-9(10)8(7)5-12-6/h2-5H,1H3,(H2,10,11) |
InChI Key |
QYNYXLOAAIXNHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=N1)C(=NC=C2)N |
Origin of Product |
United States |
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